molecular formula C22H18ClNO5 B14919077 3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate

3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate

Cat. No.: B14919077
M. Wt: 411.8 g/mol
InChI Key: KCLIHFPWXUXNRH-UHFFFAOYSA-N
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Description

3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate is an organic compound with the molecular formula C22H18NO5Cl. This compound is characterized by its complex structure, which includes a phenoxycarbonyl group, a benzyl group, an amino group, a chloro group, and a methoxybenzoate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its phenoxycarbonyl and benzyl groups, in particular, contribute to its versatility in various chemical reactions and research applications.

Properties

Molecular Formula

C22H18ClNO5

Molecular Weight

411.8 g/mol

IUPAC Name

(3-phenoxycarbonylphenyl)methyl 4-amino-5-chloro-2-methoxybenzoate

InChI

InChI=1S/C22H18ClNO5/c1-27-20-12-19(24)18(23)11-17(20)22(26)28-13-14-6-5-7-15(10-14)21(25)29-16-8-3-2-4-9-16/h2-12H,13,24H2,1H3

InChI Key

KCLIHFPWXUXNRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OCC2=CC(=CC=C2)C(=O)OC3=CC=CC=C3)Cl)N

Origin of Product

United States

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